molecular formula C11H8FNO B1335457 1-(2-fluorophenyl)-1H-pyrrole-3-carbaldehyde CAS No. 691862-62-1

1-(2-fluorophenyl)-1H-pyrrole-3-carbaldehyde

Cat. No.: B1335457
CAS No.: 691862-62-1
M. Wt: 189.19 g/mol
InChI Key: YLNZOYYQKGBXTC-UHFFFAOYSA-N
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Description

1-(2-Fluorophenyl)-1H-pyrrole-3-carbaldehyde is an organic compound characterized by a pyrrole ring substituted with a fluorophenyl group and an aldehyde functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-fluorophenyl)-1H-pyrrole-3-carbaldehyde typically involves the formylation of a pyrrole derivative. One common method is the Vilsmeier-Haack reaction, where a substituted pyrrole reacts with a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) to introduce the aldehyde group at the 3-position of the pyrrole ring .

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from commercially available precursors. For instance, the initial step could involve the bromination of 2-fluoroacetophenone, followed by condensation with a suitable amine to form the pyrrole ring. Subsequent formylation and deprotection steps yield the final product .

Chemical Reactions Analysis

Types of Reactions: 1-(2-Fluorophenyl)-1H-pyrrole-3-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The aldehyde can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, especially under the influence of strong nucleophiles.

Common Reagents and Conditions:

    Oxidation: KMnO4 in an alkaline medium.

    Reduction: NaBH4 in methanol or ethanol.

    Substitution: Sodium methoxide (NaOCH3) in methanol.

Major Products:

Scientific Research Applications

1-(2-Fluorophenyl)-1H-pyrrole-3-carbaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a building block for the development of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-(2-fluorophenyl)-1H-pyrrole-3-carbaldehyde largely depends on its interaction with biological targets. The aldehyde group can form covalent bonds with nucleophilic sites in proteins, potentially altering their function. Additionally, the fluorophenyl group may enhance the compound’s binding affinity to specific molecular targets through hydrophobic interactions and hydrogen bonding .

Comparison with Similar Compounds

Uniqueness: 1-(2-Fluorophenyl)-1H-pyrrole-3-carbaldehyde is unique due to its combination of a pyrrole ring, a fluorophenyl group, and an aldehyde functional group. This structural arrangement imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

1-(2-fluorophenyl)pyrrole-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8FNO/c12-10-3-1-2-4-11(10)13-6-5-9(7-13)8-14/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLNZOYYQKGBXTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N2C=CC(=C2)C=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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